molecular formula C11H12BrFO2 B2864360 Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate CAS No. 749929-35-9

Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate

Cat. No.: B2864360
CAS No.: 749929-35-9
M. Wt: 275.117
InChI Key: PQQPWIXGTPYTFR-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H12BrFO2 It is a derivative of propanoic acid, featuring a bromo and fluoro substituent on the phenyl ring

Scientific Research Applications

Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 , indicating potential harm to the eyes, skin, and respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate are currently unknown. This compound is a derivative of 2-(4-bromo-2-fluorophenyl)acetic acid

Pharmacokinetics

The compound’s molecular weight (24706 g/mol) suggests that it could potentially be absorbed in the gastrointestinal tract following oral administration. The presence of the methyl ester group may also influence its distribution and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate typically involves the esterification of 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Major products are carboxylic acids.

    Reduction: Major products are alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-(4-fluorophenyl)acetate
  • Methyl 2-bromo-2-(4-methoxyphenyl)acetate
  • Methyl 2-bromo-2-(4-chlorophenyl)acetate

Uniqueness

Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate is unique due to the combination of bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,10(14)15-3)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQPWIXGTPYTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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